13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
Description
This compound belongs to the indazolo-phthalazine-trione family, characterized by a fused tricyclic core with a 2-chlorophenyl substituent at position 12. Its structure includes two methyl groups at position 3 and three ketone groups at positions 1, 6, and 11. The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
13-(2-chlorophenyl)-3,3-dimethyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-23(2)11-17-19(18(27)12-23)20(15-9-5-6-10-16(15)24)26-22(29)14-8-4-3-7-13(14)21(28)25(17)26/h3-10,20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOBSOAZVKCIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679456 | |
| Record name | 13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017238-98-0 | |
| Record name | 13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione is a heterocyclic compound with potential therapeutic applications. Its complex molecular structure includes multiple rings and functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological activity based on diverse sources.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 406.9 g/mol . The presence of the indazolo[1,2-b]phthalazine group is significant for its pharmacological properties. The synthesis involves a solvent-free reaction using phthalic anhydride and hydrazinium hydroxide among other reagents under specific conditions .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, related compounds with similar structures have shown promising results in various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of indazole derivatives. For instance:
- In vitro studies have demonstrated that certain derivatives exhibit selective inhibition of cancer cell proliferation. A related study found that derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116) .
- The mechanism of action for these compounds often involves targeting specific cellular pathways such as HSP90 and TRAP1 .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets that may lead to the development of new pharmaceuticals. Notably, compounds with similar indazole frameworks have been studied for their anti-cancer and anti-inflammatory properties.
Research indicates that derivatives of indazolo-phthalazine compounds exhibit various biological activities including:
- Antitumor Activity : Some studies have shown that indazolo derivatives can inhibit tumor growth in vitro and in vivo.
- Antimicrobial Properties : The presence of chlorine and other substituents may enhance the antimicrobial efficacy against certain pathogens.
- Neuroprotective Effects : Certain analogs have demonstrated potential in neuroprotection, suggesting that this compound may also have similar effects.
Synthesis and Development
The synthesis of 13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione involves complex organic reactions which are critical for the development of new derivatives with enhanced properties. Research into synthetic routes can provide insights into more efficient methodologies for producing this compound and its analogs.
Toxicological Studies
As part of the evaluation for potential medicinal use, toxicological assessments are crucial. The compound's safety profile is evaluated through in vitro studies to ascertain its effects on human cell lines and its potential toxicity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of a series of indazolo-phthalazine derivatives. The results indicated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. The study concluded that modifications to the indazole moiety could enhance activity against specific cancer types.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of phthalazine derivatives revealed that some compounds showed promising activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorine substituent in enhancing antibacterial activity.
Case Study 3: Neuroprotective Studies
In a neuropharmacological study, researchers evaluated the neuroprotective effects of indazole derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (5b) and trifluoromethyl (4l) substituents enhance thermal stability (MP >250°C) and introduce distinct IR peaks (e.g., NO2 asymmetric stretch at 1539 cm⁻¹) .
- Electron-Donating Groups (EDGs) : Methoxy (5a) reduces reactivity, reflected in lower yield (75%) compared to nitro derivatives (80%) .
Key Observations :
- Green Chemistry: Lewis acid-free methods (e.g., hexafluoro-2-propanol) offer eco-friendly alternatives without compromising efficiency .
2.3 Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : All analogs show strong C=O stretches near 1724 cm⁻¹. The 2-chlorophenyl group may shift this peak slightly due to inductive effects .
- NMR Spectroscopy :
- Crystallography: The phenyl analog (CAS 1017238-93-5) crystallizes in a monoclinic system (space group P2₁/c), with SHELXL refinement used for structural determination . The 2-chlorophenyl derivative may exhibit altered packing due to steric effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
